5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile
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Overview
Description
5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a cyano group and a sulfonyl group attached to a thiazolidine ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. For instance, 2-(Trifluoromethyl)thiazolidine can be prepared by reacting 2-(trifluoromethyl)thioamide with an aldehyde under acidic conditions.
Sulfonylation: The thiazolidine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Pyridine Ring Functionalization: The sulfonylated thiazolidine is coupled with a pyridine derivative that has a cyano group at the 2-position. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have been studied for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl group is known to enhance the bioactivity of compounds, making it a key feature in drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drug candidates.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the sulfonyl and cyano groups contribute to the compound’s overall reactivity and stability. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carboxamide
- 5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-methanol
- 5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-amine
Uniqueness
Compared to similar compounds, 5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the trifluoromethyl group with the thiazolidine and pyridine rings also contributes to its unique properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[[2-(trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S2/c11-10(12,13)9-16(3-4-19-9)20(17,18)8-2-1-7(5-14)15-6-8/h1-2,6,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUVRQRGAPUJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CN=C(C=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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